Maleanilic acid, p-methyl-

Catalog No.
S1920481
CAS No.
24870-11-9
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maleanilic acid, p-methyl-

CAS Number

24870-11-9

Product Name

Maleanilic acid, p-methyl-

IUPAC Name

(Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6-

InChI Key

VLWFSWMZGGZHGD-SREVYHEPSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O

Organic Chemistry: Synthesis of Substituted N-phenylmaleimides

Summary of the Application: Maleanilic acid, p-methyl- is used in the synthesis of substituted N-phenylmaleimides . These are a class of very expensive precursors of considerable interest due to their biological properties and use as intermediates in synthesis .

Methods of Application: The synthesis involves a two-step process starting from maleic anhydride and a substituted aniline . The first step is an amine acylation of aniline to produce maleanilic acid . The maleanilic acid is then converted to N-phenylmaleimide . The N-phenylmaleimide is used as the dienophile in a Diels–Alder reaction with furan .

Results or Outcomes: The synthesis described produces a substituted N-phenylmaleimide efficiently . The experiment exposes students to the green chemistry principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .

Medicinal Chemistry: In Silico Studies as Possible SARS-CoV-2 Main Protease Inhibitors

Summary of the Application: Organoselenium-based maleanilic acids have been synthesized and studied as possible SARS-CoV-2 Main Protease inhibitors .

Methods of Application: The synthesis of organic selenide-based maleanilic acids was carried out in good yields (up to 95%) . Their structural identities were elucidated by spectroscopic techniques (e.g., IR, 1H- & 13C-NMR, and MS) . A molecular docking tool was employed to investigate the organic selenides’ ability to inhibit the SARS-CoV-2 Mpro target .

Results or Outcomes: Organic selenides exhibited promising binding affinities to the SARS-CoV-2 Mpro receptor . Molecular dynamics simulations were also carried out for 200 ns to evaluate the exact behavior of the most active compound within the Mpro binding pocket of SARS-CoV-2 compared with its co-crystallized inhibitor .

Maleanilic acid, p-methyl- is an organic compound classified as an arylsubstituted maleamic acid. Its chemical formula is C11_{11}H11_{11}NO3_{O_3}, and it features a conjugated structure that includes a maleic acid moiety and a p-methylaniline group. The maleic acid portion contains a double bond between two carbon atoms and a carboxylic acid group (COOH), while the p-methylaniline introduces an aromatic ring and an amine group (NH2_2) into the molecule. This unique structure allows for various

There is no documented information on the specific mechanism of action of PMMA in any biological system.

  • The maleic acid moiety can be irritating to the skin and eyes [].
  • Aromatic amines can have varying toxicity profiles depending on the specific structure. p-methylaniline may have mild to moderate toxicity effects [].

  • Hydrolysis: Under acidic or basic conditions, the amide bond between the maleic acid and p-methylaniline groups can break down, yielding maleic acid and p-methylaniline.
  • Condensation Reactions: The maleic acid moiety can react with nucleophiles (e.g., amines, alcohols) to form new amides or esters. This property is particularly useful in synthesizing substituted N-phenylmaleimides .
  • Formation of Metal Complexes: Maleanilic acid can form complexes with transition metals such as cobalt(II), nickel(II), and copper(II). Thermodynamic parameters like stability constants have been studied in relation to these complexes .

The synthesis of maleanilic acid, p-methyl- typically involves:

  • Starting Materials: Maleic anhydride and p-methylaniline.
  • Two-Step Process:
    • The first step involves the reaction of maleic anhydride with p-methylaniline to form an intermediate.
    • The second step entails further modifications to yield the final product .

This method has been optimized for efficiency, yielding high purity levels of the compound.

Maleanilic acid, p-methyl- has several notable applications:

  • Synthesis of Substituted Compounds: It serves as a precursor in the synthesis of substituted N-phenylmaleimides, which have diverse applications in organic chemistry .
  • Potential Antiviral Agent: Its derivatives have been explored for their potential as inhibitors against viral proteases, particularly in the context of SARS-CoV-2 .

Research on interaction studies involving maleanilic acid, p-methyl- primarily focuses on its ability to form complexes with transition metals. These studies assess parameters such as stability constants and thermodynamic properties during complex formation with various metal ions . Additionally, investigations into its derivatives' binding affinities to viral proteins highlight its potential therapeutic uses.

Maleanilic acid, p-methyl- shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Features
Maleic AcidC4_4H4_4O4_4Dicarboxylic acid; no amine group
AnilineC6_6H7_7NAromatic amine; lacks maleic structure
N-PhenylmaleimideC9_9H7_7NDerived from maleanilic acid; used in polymers
4-Chloromaleanilic AcidC11_11H10_10ClN2_2OChlorine substitution; affects reactivity

Uniqueness of Maleanilic Acid, p-Methyl-

Maleanilic acid, p-methyl- is unique due to its combination of both the maleic acid moiety and the para-substituted aromatic amine. This structure allows it to participate in diverse

XLogP3

1.5

Dates

Modify: 2023-08-16

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